Positional Isomerism: C4-Geminal vs. N-Allyl Substitution
4-(Prop-2-en-1-yl)piperidin-4-ol (CAS 695209-36-0) is a positional isomer of N-allyl-4-piperidinol (CAS 79508-92-2). The target compound features both the hydroxyl and allyl groups on the same C4 carbon, creating a sterically hindered tertiary alcohol center with a secondary amine in the ring . In contrast, the N-allyl analog has the allyl group on the nitrogen, resulting in a tertiary amine and a secondary alcohol . This fundamental structural difference alters hydrogen-bonding capacity, nucleophilicity, and conformational flexibility, directly impacting its utility as a synthetic intermediate and its potential biological interactions [1].
| Evidence Dimension | Molecular Architecture (Substitution Pattern) |
|---|---|
| Target Compound Data | C4-geminal substitution: -OH and -CH₂CH=CH₂ on C4; secondary amine (NH) in ring |
| Comparator Or Baseline | N-allyl-4-piperidinol (CAS 79508-92-2): -OH on C4; -CH₂CH=CH₂ on N; tertiary amine |
| Quantified Difference | Positional isomerism; distinct connectivity leading to different chemical and biological properties |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI descriptors |
Why This Matters
This positional isomerism dictates the compound's reactivity and potential biological target engagement, making it non-interchangeable with N-allyl analogs in synthetic or pharmacological applications.
- [1] Annoura, H., Nakanishi, K., Uesugi, M., Fukunaga, A., Imajo, S., Miyajima, A., Tamura-Horikawa, Y., & Tamura, S. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na+ and Ca2+ channel blockers with reduced affinity for dopamine D2 receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383. View Source
